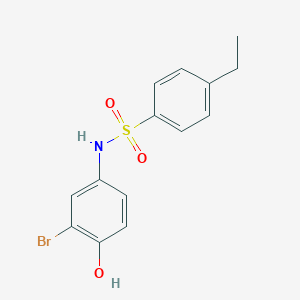

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

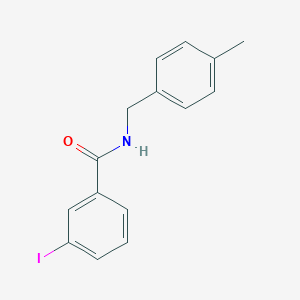

“N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Molecular Structure Analysis

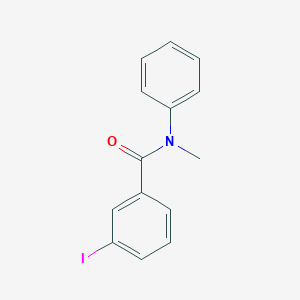

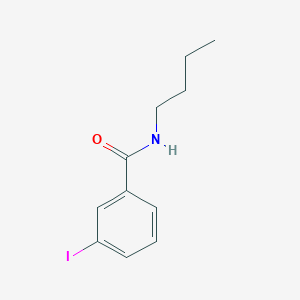

The molecular structure of “N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide” would consist of a benzene ring substituted with a bromine atom and a hydroxyl group at the 3rd and 4th positions respectively. This benzene ring is linked via a nitrogen atom to a sulfonamide group, which is further connected to a 4-ethylbenzene .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide”, we can predict that it would exhibit properties typical of benzenesulfonamides. These might include moderate to high water solubility and the ability to form hydrogen bonds due to the presence of the sulfonamide group and the hydroxyl group .Scientific Research Applications

Environmental Monitoring and Impact

Brominated Flame Retardants

Studies on novel brominated flame retardants (NBFRs) including compounds similar to N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide, show their increasing application and presence in indoor air, dust, consumer goods, and food. This research emphasizes the need for further investigation into the occurrence, environmental fate, and toxicity of NBFRs due to potential risks associated with their widespread use. It highlights significant knowledge gaps for several NBFRs not included in monitoring programs or studies, stressing the importance of developing comprehensive analytical methods and understanding indoor environmental impacts and potential leaching sources (Zuiderveen, Slootweg, & de Boer, 2020).

Biodegradation and Environmental Fate

Parabens in Aquatic Environments

Parabens, including structures related to N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide, serve as preservatives in various consumer products and have been identified as emerging contaminants. Research on their biodegradation, occurrence, and fate in aquatic environments reveals that, despite effective removal in wastewater treatment, parabens persist at low levels in effluents and surface waters. Their ubiquitous presence due to continuous environmental introduction raises concerns about the impact of these compounds and their halogenated by-products on aquatic ecosystems. Further studies are needed to enhance our understanding of their stability, toxicity, and the mechanisms underlying their environmental behavior (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Chemistry Applications

Cyclic Compounds Synthesis

Research into the synthesis of cyclic compounds containing aminobenzenesulfonamide frameworks demonstrates the versatility of compounds structurally similar to N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide in synthetic chemistry. This includes the development of novel synthetic routes for polyheterocyclic compounds and multifunctional click cycloalkyne agents. Such advancements highlight the significant role of aminobenzenesulfonamide derivatives in creating complex molecules with potential applications in pharmaceuticals and organic chemistry (Kaneda, 2020).

properties

IUPAC Name |

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3S/c1-2-10-3-6-12(7-4-10)20(18,19)16-11-5-8-14(17)13(15)9-11/h3-9,16-17H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAVLYYITJLYDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411019.png)

![2-[(2-{2-[(4-Chlorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]phenyl acetate](/img/structure/B411020.png)

![N-(5-chloro-2-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411021.png)

![N-(5-chloro-2-methoxyphenyl)-2-{2-[(2,4-dimethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B411026.png)

![N-(2,6-dimethylphenyl)-2-[3-(2-hydroxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411027.png)